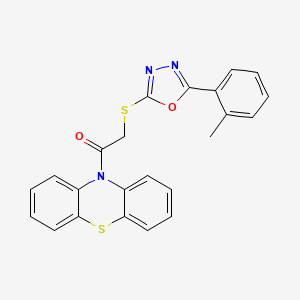

1-(10H-Phenothiazin-10-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Description

1-(10H-Phenothiazin-10-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a phenothiazine-based hybrid molecule incorporating a 1,3,4-oxadiazole-thioether moiety.

Properties

Molecular Formula |

C23H17N3O2S2 |

|---|---|

Molecular Weight |

431.5 g/mol |

IUPAC Name |

2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-phenothiazin-10-ylethanone |

InChI |

InChI=1S/C23H17N3O2S2/c1-15-8-2-3-9-16(15)22-24-25-23(28-22)29-14-21(27)26-17-10-4-6-12-19(17)30-20-13-7-5-11-18(20)26/h2-13H,14H2,1H3 |

InChI Key |

PARJLJNHPMXQEH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(10H-Phenothiazin-10-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves multi-step organic reactions. One common method involves the following steps:

Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Thioether linkage formation: The oxadiazole derivative is then reacted with a thiol compound to form the thioether linkage.

Phenothiazine attachment: Finally, the phenothiazine moiety is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(10H-Phenothiazin-10-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone can undergo various types of chemical reactions, including:

Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

Substitution: The thioether linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antioxidant Activity

Research has highlighted the antioxidant properties of phenothiazine derivatives, including those similar to 1-(10H-Phenothiazin-10-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone. A study demonstrated that derivatives of phenothiazine linked to triazole exhibited significant antioxidant activity, suggesting a potential for developing new antioxidant agents based on this compound .

Antimicrobial Activity

The compound's structural components suggest its application in developing antimicrobial agents. Similar compounds have shown effectiveness against various bacterial strains. For instance, derivatives featuring oxadiazole rings have been synthesized and tested for their antimicrobial properties, revealing promising results against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

The exploration of phenothiazine derivatives as anticancer agents has gained traction. Studies indicate that these compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves inducing apoptosis or ferroptosis—a form of cell death associated with oxidative stress . The specific compound may exhibit similar properties due to its structural characteristics.

Photophysical Properties

The incorporation of oxadiazole into the phenothiazine framework can enhance the photophysical properties of the compound, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability to tune the electronic properties through substitution can lead to materials with desirable luminescent characteristics.

Sensor Development

Due to its unique electronic properties, this compound may also find applications in sensor technology. Its responsiveness to environmental changes can be harnessed for developing sensors that detect specific biomolecules or environmental pollutants.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(10H-Phenothiazin-10-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone involves its interaction with specific molecular targets and pathways. The phenothiazine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The oxadiazole ring can also participate in electron transfer processes, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., -CF₃, -Cl) increase melting points compared to electron-donating groups (e.g., -OCH₃), likely due to enhanced dipole interactions .

- The trifluoromethyl group in Compound 29 may improve metabolic stability compared to chloro or methoxy analogs.

Variations in the Oxadiazole Substituent

The oxadiazole ring’s substituent critically impacts bioactivity and solubility:

Key Observations :

- Nitro and cyano substituents () introduce strong electron-withdrawing effects, which could stabilize charge-transfer interactions in biological targets.

Comparative Physicochemical Properties

Melting Points and Solubility:

- Chloro-substituted phenothiazines (e.g., Compound 30) exhibit higher melting points (194–196°C) due to stronger halogen bonding .

- Methoxy-substituted phenothiazines (e.g., Compound 31) show lower melting points (166–168°C), suggesting reduced crystal lattice stability .

- The target compound’s o-tolyl group may lower aqueous solubility compared to pyridyl analogs but improve lipid membrane diffusion.

Spectroscopic Features:

SAR Insights :

- Lipophilic groups (e.g., o-tolyl) may enhance CNS activity but reduce solubility.

- Electron-withdrawing phenothiazine substituents (-Cl, -CF₃) improve receptor binding but may increase toxicity.

Biological Activity

1-(10H-Phenothiazin-10-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a novel compound that integrates the phenothiazine moiety with an oxadiazole derivative. This combination is of significant interest due to the biological properties associated with both structural components. Phenothiazines are known for their antipsychotic and antimicrobial activities, while oxadiazoles exhibit notable cytotoxic and antioxidant properties. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxicity, and potential therapeutic applications.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the oxadiazole ring followed by its coupling with the phenothiazine core. The reaction conditions and reagents used can significantly influence the yield and purity of the final product.

Cytotoxicity

Research indicates that compounds containing both phenothiazine and oxadiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of 1,3,4-oxadiazoles have shown promising results in inhibiting cell proliferation in MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.

A study evaluated the cytotoxic activity of similar compounds and reported IC50 values indicating effective inhibition at low concentrations. For example:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3d | HeLa | 29 |

| 3c | MCF-7 | 73 |

These results suggest that structural modifications can enhance the biological activity of oxadiazole derivatives when combined with phenothiazine .

Antioxidant Activity

Oxadiazole derivatives are also recognized for their antioxidant properties. The presence of sulfur in the structure may contribute to increased lipophilicity and better tissue permeability, enhancing their potential as therapeutic agents. Studies have shown that such compounds can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems .

Case Studies

Several case studies have highlighted the efficacy of phenothiazine-based compounds in clinical settings:

- Anticancer Activity : A study demonstrated that a phenothiazine derivative with an oxadiazole unit exhibited significant antiproliferative effects against various cancer cell lines, suggesting its potential as a lead compound for further development.

- Neuroprotective Effects : Another investigation into phenothiazine derivatives indicated neuroprotective properties in models of neurodegenerative diseases, attributed to their ability to modulate oxidative stress pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.